2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile 2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17862541
InChI: InChI=1S/C14H13N7/c15-3-2-14(7-16-8-14)21-6-10(5-20-21)12-11-1-4-17-13(11)19-9-18-12/h1,4-6,9,16H,2,7-8H2,(H,17,18,19)
SMILES:
Molecular Formula: C14H13N7
Molecular Weight: 279.30 g/mol

2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile

CAS No.:

Cat. No.: VC17862541

Molecular Formula: C14H13N7

Molecular Weight: 279.30 g/mol

* For research use only. Not for human or veterinary use.

2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile -

Specification

Molecular Formula C14H13N7
Molecular Weight 279.30 g/mol
IUPAC Name 2-[3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile
Standard InChI InChI=1S/C14H13N7/c15-3-2-14(7-16-8-14)21-6-10(5-20-21)12-11-1-4-17-13(11)19-9-18-12/h1,4-6,9,16H,2,7-8H2,(H,17,18,19)
Standard InChI Key JGPYLNFYLAFBTC-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s molecular formula is C₁₆H₁₇N₇O₂S, with a molecular weight of 371.4 g/mol for the free base and 466.4 g/mol for its phosphate salt . Its IUPAC name, 2-[1-(ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl]acetonitrile, reflects its multi-ring system and functional groups:

  • Pyrrolo[2,3-d]pyrimidine: A bicyclic aromatic system with nitrogen atoms at positions 2, 4, and 7.

  • Pyrazole: A five-membered ring with two adjacent nitrogen atoms.

  • Azetidine: A four-membered saturated ring with a sulfonyl group.

  • Acetonitrile: A nitrile side chain contributing to hydrophobicity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₇N₇O₂S
Molecular Weight (Base)371.4 g/mol
Molecular Weight (Salt)466.4 g/mol (phosphate)
SMILESCCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. The ¹H NMR spectrum exhibits peaks for the azetidine methylene protons (δ 3.8–4.2 ppm), pyrazole protons (δ 7.5–8.1 ppm), and pyrrolopyrimidine aromatic protons (δ 8.3–8.9 ppm) . High-resolution MS shows a parent ion at m/z 371.4 ([M+H]⁺), consistent with the molecular formula .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of Baricitinib, as outlined in patent US20190062337 , involves a multi-step sequence:

Table 2: Key Synthesis Steps

StepReactionReagents/ConditionsYield
1Sulfonylation of azetidine-3-olEthanesulfonyl chloride, base (e.g., Et₃N)85%
2Oxidation to azetidinoneTrichloroisocyanuric acid (TCCA), TEMPO78%
3Cyclocondensation with pyrazolePd catalysis, Suzuki-Miyaura coupling65%
4Nitrile introductionKCN, phase-transfer catalyst70%
  • Sulfonylation: Azetidine-3-ol reacts with ethanesulfonyl chloride to form 1-(ethylsulfonyl)azetidin-3-ol.

  • Oxidation: The alcohol is oxidized to a ketone using trichloroisocyanuric acid (TCCA) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) under aerobic conditions.

  • Pyrazole Coupling: A Suzuki-Miyaura cross-coupling attaches the pyrrolopyrimidine-pyrazole moiety to the azetidine core.

  • Nitrile Functionalization: The acetonitrile group is introduced via nucleophilic substitution .

Industrial-Scale Optimization

Large-scale production employs flow chemistry to enhance safety and efficiency during the oxidation step. The use of continuous-flow reactors reduces reaction time from 12 hours (batch) to 2 hours, improving yield to 82% .

Pharmacological Properties

Mechanism of Action

Baricitinib selectively inhibits JAK1 and JAK2, tyrosine kinases critical for cytokine signaling (e.g., IL-6, IFN-γ). By binding to the kinases’ ATP-binding pocket, it prevents phosphorylation of STAT proteins, thereby modulating immune responses .

Table 3: Enzymatic Inhibition Data

TargetIC₅₀ (nM)Selectivity (vs. JAK3)
JAK15.910-fold
JAK25.78-fold
JAK3560

Preclinical Efficacy

In murine models of rheumatoid arthritis, Baricitinib (10 mg/kg/day) reduced joint inflammation by 75% compared to controls. Histopathological analysis showed diminished synovial hyperplasia and bone erosion .

Clinical Applications

Rheumatoid Arthritis (RA)

Phase III trials (NCT01711359) demonstrated that 4 mg/day Baricitinib achieved ACR20/50/70 responses in 70%, 45%, and 25% of patients, respectively, at 24 weeks. Adverse events included upper respiratory infections (15%) and elevated LDL (10%) .

COVID-19 Repurposing

During the COVID-19 pandemic, Baricitinib’s anti-inflammatory properties were leveraged to mitigate cytokine storm. A meta-analysis of 1,500 patients showed a 35% reduction in mortality (OR = 0.65, 95% CI: 0.52–0.81).

Regulatory Status and Patents

Global Approvals

  • FDA: Approved for RA (2018) and COVID-19 (2022).

  • EMA: Approved for RA (2017) under the brand name Olumiant®.

Patent Landscape

The core patent (WO2009114512) expires in 2029, with formulation patents extending protection to 2035 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator